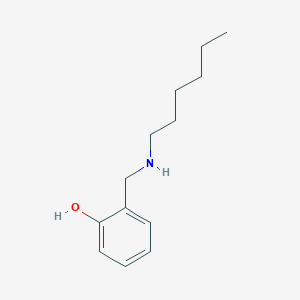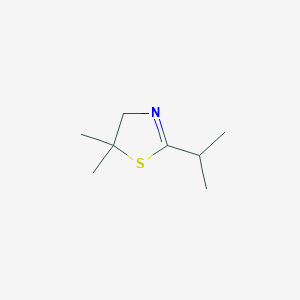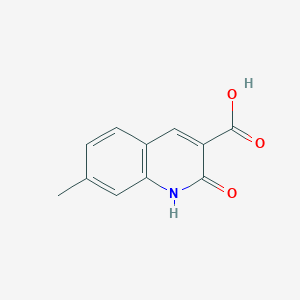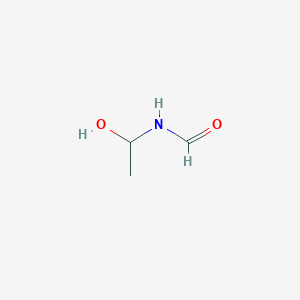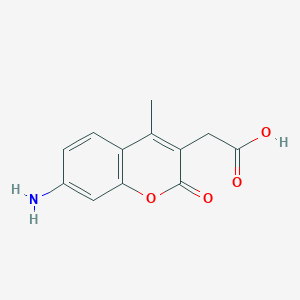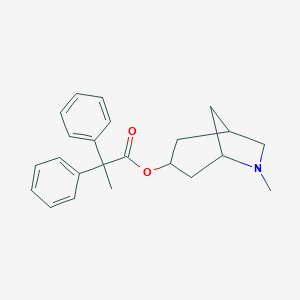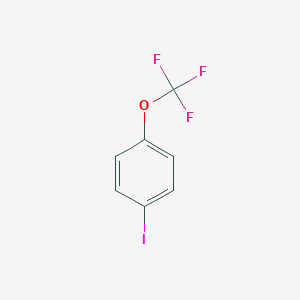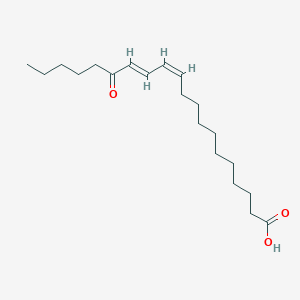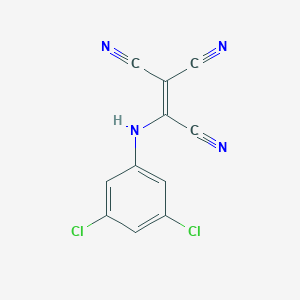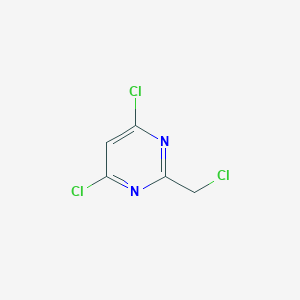
Fluparoxan hydrochloride anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluparoxan hydrochloride anhydrous is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. It is a selective antagonist of the alpha-2 adrenergic receptor, which plays a crucial role in regulating the release of neurotransmitters in the central nervous system.
Wirkmechanismus
Fluparoxan hydrochloride anhydrous acts as a selective antagonist of the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, fluparoxan hydrochloride anhydrous can modulate the release of various neurotransmitters, including norepinephrine, dopamine, and serotonin, which play a crucial role in regulating mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
Studies have shown that fluparoxan hydrochloride anhydrous can produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to increase the release of norepinephrine in the prefrontal cortex, which is associated with improved cognitive performance in animal models. Additionally, fluparoxan hydrochloride anhydrous has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in regulating stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using fluparoxan hydrochloride anhydrous in lab experiments is its high selectivity for the alpha-2 adrenergic receptor, which allows for precise modulation of neurotransmitter release. Additionally, its relatively low toxicity and ease of use make it a popular research tool. However, one limitation of using fluparoxan hydrochloride anhydrous is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving fluparoxan hydrochloride anhydrous. For example, further studies could investigate the potential therapeutic applications of alpha-2 adrenergic receptor antagonists in treating various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could explore the potential use of fluparoxan hydrochloride anhydrous as a research tool in studying the role of the alpha-2 adrenergic receptor in various physiological processes, such as sleep regulation and pain modulation.
Synthesemethoden
The synthesis of fluparoxan hydrochloride anhydrous involves the reaction of 2-(2-methoxyphenyl) ethylamine with 2-fluoro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization using anhydrous ethanol.
Wissenschaftliche Forschungsanwendungen
Fluparoxan hydrochloride anhydrous has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and physiology. It is commonly used as a research tool to investigate the role of alpha-2 adrenergic receptors in regulating neurotransmitter release and to explore the potential therapeutic applications of alpha-2 adrenergic receptor antagonists.
Eigenschaften
CAS-Nummer |
105227-44-9 |
|---|---|
Produktname |
Fluparoxan hydrochloride anhydrous |
Molekularformel |
C10H11ClFNO2 |
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Kanonische SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Andere CAS-Nummern |
105227-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




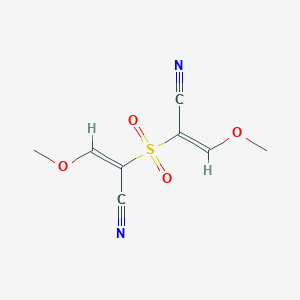
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
